

# physical and chemical properties of ethene-1,1-diol

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Ethene-1,1-diol

Cat. No.: B15486888

[Get Quote](#)

## Ethene-1,1-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ethene-1,1-diol**, the enol tautomer of acetic acid, is a highly reactive and unstable molecule that has long been a subject of theoretical interest.[1][2] Recently, its successful synthesis and spectroscopic characterization have opened new avenues for understanding its role as a key intermediate in various chemical and biological processes. This guide provides an in-depth overview of the physical and chemical properties of **ethene-1,1-diol**, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

### Introduction

**Ethene-1,1-diol** ( $\text{H}_2\text{C}=\text{C}(\text{OH})_2$ ), also known as 1,1-dihydroxyethene or ketene hydrate, is the geminal enol isomer of acetic acid.[2] Its existence was long postulated, but its inherent instability made direct observation challenging. As an enol, it is expected to exhibit nucleophilic character and high reactivity, potentially serving as a precursor in the formation of complex organic molecules, including amino acids like glycine. The recent successful generation and

characterization of **ethene-1,1-diol** have provided valuable insights into its structure, stability, and chemical behavior.

## Physical and Chemical Properties

Due to its high reactivity and transient nature, many of the physical properties of **ethene-1,1-diol** are derived from computational studies rather than direct experimental measurement.

## Computed Physical Properties

The following table summarizes the key computed physical and chemical properties of **ethene-1,1-diol**.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	PubChem
Molecular Weight	60.05 g/mol	PubChem
Exact Mass	60.021129371 Da	PubChem
IUPAC Name	ethene-1,1-diol	PubChem
InChI	InChI=1S/C2H4O2/c1-2(3)4/h3-4H,1H2	PubChem
InChIKey	LONYOMRPNXPGP-UHFFFAOYSA-N	PubChem
Canonical SMILES	C=C(O)O	PubChem
Topological Polar Surface Area	40.5 Å <sup>2</sup>	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem

## Stability and Tautomerism

**Ethene-1,1-diol** is significantly less stable than its keto tautomer, acetic acid. Computational studies have explored the thermodynamics of its various conformers, with the s-cis, s-trans conformer being the most stable.[3] The tautomerization to acetic acid is a key feature of its chemistry. Under photolytic conditions, **ethene-1,1-diol** readily rearranges to form both acetic acid and ketene.[2][4]

## Experimental Protocols

The primary method for the synthesis and characterization of **ethene-1,1-diol** involves flash vacuum pyrolysis (FVP) of a precursor followed by matrix isolation spectroscopy.

## Synthesis of Ethene-1,1-diol via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase **ethene-1,1-diol** for spectroscopic analysis.

Apparatus: A standard flash vacuum pyrolysis setup consists of a sample sublimation tube, a heated quartz pyrolysis tube, and a cold finger for matrix deposition, all under high vacuum.

Procedure:

- Malonic acid is placed in the sublimation tube.
- The system is evacuated to a high vacuum.
- The pyrolysis tube is heated to approximately 400 °C.
- The malonic acid is gently heated to induce sublimation, and the vapor is passed through the hot pyrolysis tube.
- The pyrolysis products are then co-deposited with an excess of an inert gas (e.g., argon) onto a cold window (typically at 10 K) for matrix isolation.

## Spectroscopic Characterization

Objective: To identify and characterize the isolated **ethene-1,1-diol**.

Methodology:

- Infrared (IR) Spectroscopy: The argon matrix containing the pyrolysis products is analyzed by IR spectroscopy. The vibrational frequencies of **ethene-1,1-diol** are compared with theoretically predicted spectra to confirm its identity.
- Ultraviolet-Visible (UV/Vis) Spectroscopy: The matrix is also subjected to UV/Vis spectroscopy to observe the electronic transitions of the molecule.

## Spectroscopic Data

The following tables summarize the key experimental and computational spectroscopic data for **ethene-1,1-diol**.

### Infrared (IR) Spectroscopy

Vibrational Mode	Experimental Frequency (cm <sup>-1</sup> ) (in Ar matrix)	Calculated Frequency (cm <sup>-1</sup> )
C=C stretch	~1712	Varies with computational method
O-H stretch	~3643, ~3619	Varies with computational method

Note: The experimental values are from matrix isolation studies and may be subject to matrix effects.

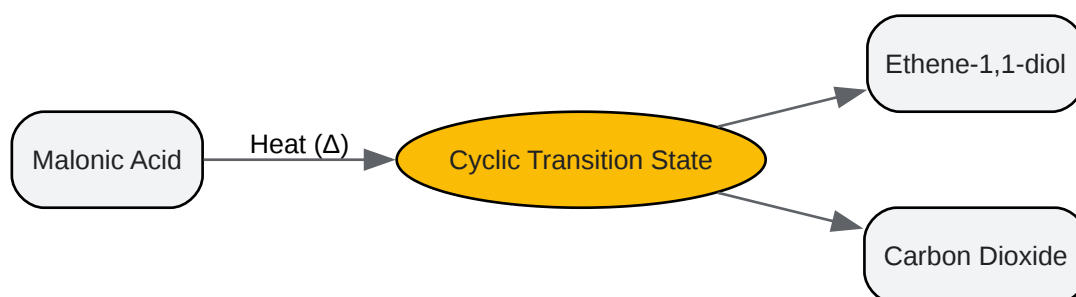
### Ultraviolet-Visible (UV/Vis) Spectroscopy

Transition	$\lambda_{\text{max}}$ (nm) (in Ar matrix)	Calculated $\lambda_{\text{max}}$ (nm)
$\pi \rightarrow \pi^*$	194	192

## Reaction Pathways and Mechanisms

### Formation from Malonic Acid

The formation of **ethene-1,1-diol** from malonic acid proceeds via a decarboxylation reaction upon heating.

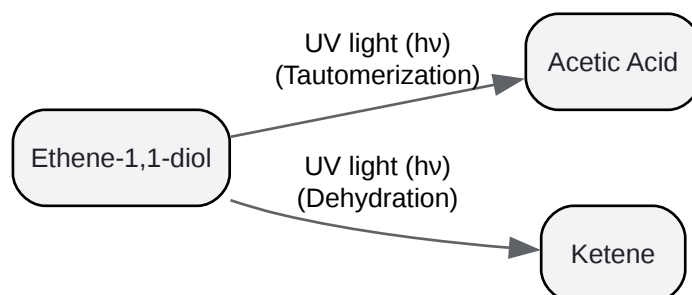


[Click to download full resolution via product page](#)

Caption: Decarboxylation of malonic acid to **ethene-1,1-diol**.

## Photolytic Rearrangement

Upon irradiation with UV light (e.g.,  $\lambda = 254$  nm), matrix-isolated **ethene-1,1-diol** undergoes rearrangement to its more stable tautomer, acetic acid, and also decomposes to ketene.<sup>[2][4]</sup>

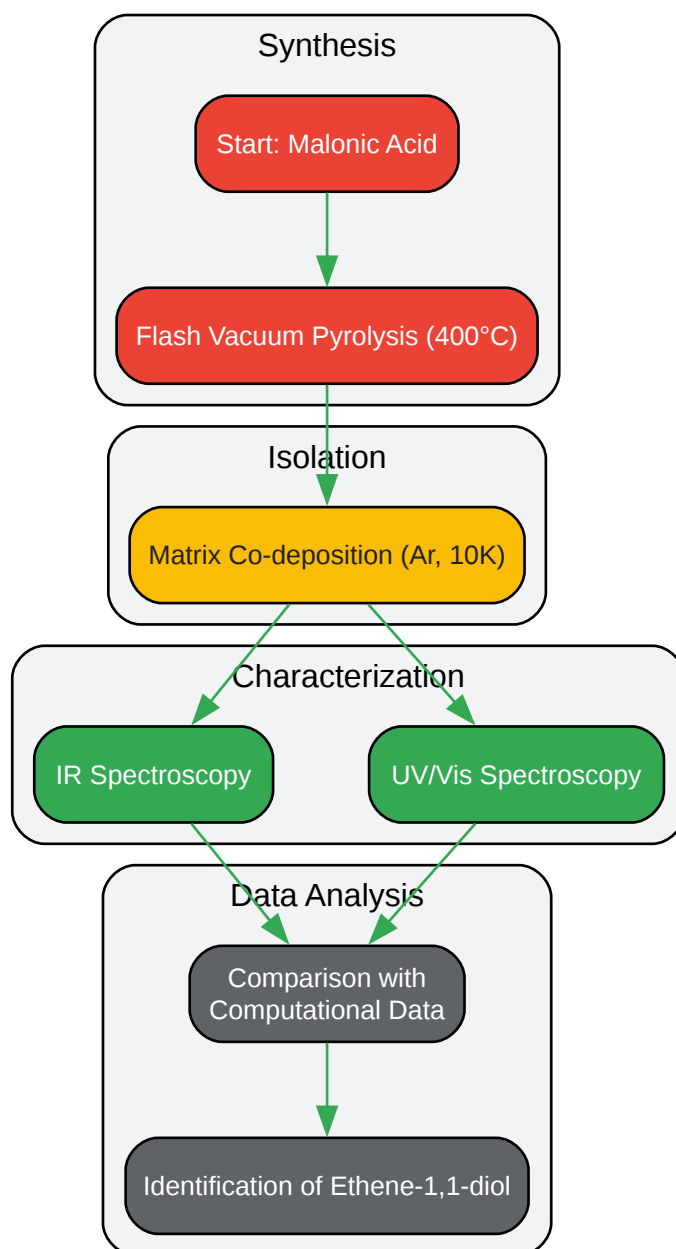


[Click to download full resolution via product page](#)

Caption: Photolytic rearrangement of **ethene-1,1-diol**.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates the experimental workflow for the generation and identification of **ethene-1,1-diol**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **ethene-1,1-diol**.

## Conclusion

**Ethene-1,1-diol**, while highly unstable, is a fascinating molecule with significant implications for organic synthesis and prebiotic chemistry. The development of experimental techniques for its generation and characterization has provided a solid foundation for further exploration of its

reactivity and potential as a transient intermediate in complex reaction pathways. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers interested in this elusive enol.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1-Ethenediol: The Long Elusive Enol of Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A theoretical study on catalyzed ethene-1,1-diol-acetic acid tautomerizations [scite.ai]
- 4. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [physical and chemical properties of ethene-1,1-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486888#physical-and-chemical-properties-of-ethene-1-1-diol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)